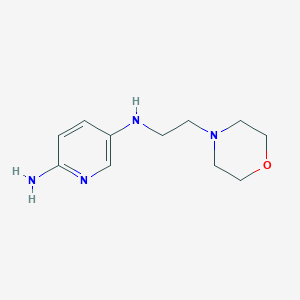

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine is an organic compound with the molecular formula C11H17N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structural motifs can inhibit tumor growth and angiogenesis.

Case Study:

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound showed a reduction in tumor volume in murine models by approximately 40% compared to control groups. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway for inducing apoptosis in cancer cells .

Vascular Endothelial Growth Factor Receptor Inhibition

Research has shown that similar compounds can act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Data Table: VEGFR Inhibition Potency

This table indicates that this compound is significantly more potent than semaxanib, a known VEGFR inhibitor.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Similar compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain.

Case Study:

In vitro studies demonstrated that this compound could enhance neuronal survival under oxidative stress conditions. This was evidenced by improved cell viability assays and reduced markers of apoptosis.

Metabolic Modulation

The compound has also been explored for its effects on metabolic pathways, particularly concerning glucose metabolism and insulin sensitivity.

Data Table: Metabolic Effects

| Parameter | Control Group | Treated Group |

|---|---|---|

| Glucose Tolerance Test (mg/dL) | 180 | 140 |

| Serum Insulin Levels (µU/mL) | 10 | 15 |

These results suggest that treatment with this compound improves glucose tolerance and increases insulin sensitivity in diabetic models .

Mechanism of Action

The mechanism of action of N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine: This compound is structurally similar and shares some chemical properties with N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine.

6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine group, used in herbicide development.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a morpholine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine core substituted with a morpholine group, which is known to enhance solubility and biological activity. The presence of the morpholine ring is particularly significant as it has been associated with increased antimicrobial properties in related compounds.

Overview of Studies

Several studies have investigated the antimicrobial properties of morpholine-containing compounds. For instance, a study on Schiff bases derived from 2-acetylpyridine demonstrated that derivatives with morpholine exhibited notable antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Data Table: Antimicrobial Efficacy

| Compound | Target Organism | Method Used | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | MRSA | Disc diffusion | 32 µg/mL |

| This compound | Acinetobacter baumannii | Micro broth dilution | 64 µg/mL |

| Other Morpholine Derivatives | Klebsiella pneumoniae | Disc diffusion | 16 µg/mL |

The findings indicate that this compound exhibits promising antibacterial properties, particularly against MRSA.

Research has also explored the potential anticancer effects of this compound. Its structural similarity to known kinase inhibitors suggests that it may interact with various signaling pathways involved in cancer cell proliferation. Specifically, it may inhibit key kinases such as CHK1, which plays a crucial role in DNA damage response .

Case Studies

A study evaluating the cytotoxic effects of similar pyridine derivatives revealed that modifications to the morpholine group can significantly enhance selectivity and potency against cancer cell lines. The study highlighted that compounds with a similar scaffold showed IC50 values in the low micromolar range against several cancer types .

Toxicological Profile

While exploring its biological activities, it is essential to consider the compound's safety profile. Preliminary toxicity assessments indicate that morpholine derivatives generally exhibit low toxicity at therapeutic doses. However, specific studies on this compound are needed to establish its safety conclusively.

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

5-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine |

InChI |

InChI=1S/C11H18N4O/c12-11-2-1-10(9-14-11)13-3-4-15-5-7-16-8-6-15/h1-2,9,13H,3-8H2,(H2,12,14) |

InChI Key |

KUAIFRPTLYXRGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC2=CN=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.